2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole

Vinyl monomer Free-radical copolymerization Oxadiazole polymer

2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 17252-75-4; synonym: 2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole; abbreviated OXD, OXA, or PVPO) is a 1,3,4-oxadiazole heterocycle bearing a terminal styrene-type vinyl group at the para-position of the 2-phenyl ring. This vinyl functionality distinguishes it from the widely used 2,5-diphenyl-1,3,4-oxadiazole (PPD) scaffold by enabling direct covalent incorporation into polymer backbones via free-radical copolymerization, atom-transfer radical polymerization (ATRP), or nitroxide-mediated polymerization (NMRP).

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 17252-75-4
Cat. No. B12914168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole
CAS17252-75-4
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O/c1-2-12-8-10-14(11-9-12)16-18-17-15(19-16)13-6-4-3-5-7-13/h2-11H,1H2
InChIKeyOEUSWHWRBCGHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 17252-75-4): A Polymerizable Electron-Transport Monomer for OLED and Memory Device Procurement


2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 17252-75-4; synonym: 2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole; abbreviated OXD, OXA, or PVPO) is a 1,3,4-oxadiazole heterocycle bearing a terminal styrene-type vinyl group at the para-position of the 2-phenyl ring . This vinyl functionality distinguishes it from the widely used 2,5-diphenyl-1,3,4-oxadiazole (PPD) scaffold by enabling direct covalent incorporation into polymer backbones via free-radical copolymerization, atom-transfer radical polymerization (ATRP), or nitroxide-mediated polymerization (NMRP) [1]. The compound retains the intrinsic electron-transport and hole-blocking character of the oxadiazole core while serving as a versatile monomer for solution-processable, non-conjugated vinyl copolymers used in organic light-emitting diodes (OLEDs) and resistive memory devices [2].

Why 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole Cannot Be Replaced by Non-Vinyl 1,3,4-Oxadiazole Analogs in Polymer-Based Optoelectronic Procurement


The most common 1,3,4-oxadiazole electron-transport materials—such as 2,5-diphenyl-1,3,4-oxadiazole (PPD) and 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)—are small molecules that must be vacuum-deposited as discrete layers and are prone to crystallization-induced device degradation over time [1]. They lack any functional handle for covalent attachment to a polymer backbone. 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole addresses this limitation via its terminal vinyl group, which permits statistical or block copolymerization with hole-transport comonomers to create solution-processable, charge-balanced single-layer films [2]. Substituting a non-vinyl oxadiazole analog forfeits this covalent integration pathway entirely, preventing the formation of homogeneous, phase-stable bipolar copolymer films and eliminating the ability to tune charge-transport balance through simple comonomer feed-ratio adjustment [3].

Quantitative Differentiation Evidence for 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole vs. Closest Analogs


Vinyl-Functional Polymerizability vs. Non-Polymerizable 2,5-Diphenyl-1,3,4-Oxadiazole (PPD)

2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole bears a para-vinyl substituent that enables direct incorporation into polymer backbones via free-radical polymerization (AIBN initiator, 80 °C), nitroxide-mediated polymerization (NMRP), or atom-transfer radical polymerization (ATRP) [1]. In contrast, 2,5-diphenyl-1,3,4-oxadiazole (PPD) possesses no polymerizable functionality and can only be used as a physically dispersed small-molecule dopant or vacuum-deposited layer [2]. The vinyl monomer has been successfully copolymerized with N-vinylcarbazole (NVK), N-(4-vinylphenyl)-carbazole (VPK), N-(4-methoxyphenyl)-N-(4-vinylphenyl)naphthalen-1-amine (MeONPA), and regioregular P3HT macroinitiators, yielding soluble, high-molecular-weight copolymers with tunable donor/acceptor ratios [1][3].

Vinyl monomer Free-radical copolymerization Oxadiazole polymer

OLED Heterojunction Luminance and Current Efficiency: MeONPA/OXA Copolymer vs. MeONPA Homopolymer

In AlQ₃-based heterojunction OLEDs with the architecture ITO/PEDOT:PSS/copolymer/AlQ₃/Ca/Al, the 82/18 (mol/mol) MeONPA/OXA copolymer delivered a maximum luminance of approximately 24,000 cd/m² and a current efficiency of 4.2 cd/A [1]. A control device employing the P(MeONPA) homopolymer (0 mol% OXA) as the hole-transport layer (HTL) achieved only 6,600 cd/m² luminance and 3.5 cd/A efficiency under otherwise identical device conditions [1]. This represents a 3.6× improvement in luminance and a 20% increase in current efficiency attributable directly to the incorporation of the OXA comonomer. Furthermore, the abrupt current-efficiency drop at high current density—indicative of cationic AlQ₃⁺ formation from excess hole leakage—was suppressed in copolymers containing ≥18 mol% OXA [2].

OLED Hole-transport layer Current efficiency

Resistive Memory Device ON/OFF Current Ratio: VPK/OXD Copolymer vs. Pure Donor or Acceptor Homopolymers

Random copolymers of 9-(4-vinylphenyl)carbazole (VPK, donor) and 2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole (OXD, acceptor) were fabricated into ITO/polymer/Al sandwich memory devices [1]. The P(VPK₈OXD₂) copolymer (80/20 donor/acceptor ratio) exhibited volatile static random access memory (SRAM) behavior with an ON/OFF current ratio of approximately 10⁴–10⁵, endurance exceeding 10⁷ read pulses, and a retention time of more than 1 hour [1]. In contrast, the VPK homopolymer (100/0 ratio) displayed only diode-like behavior (no switching), while copolymers with ≥50% OXD content (5/5 and 2/8 ratios) behaved as insulators, demonstrating that the OXD ratio critically controls the memory window [1]. The low-lying HOMO of OXD relative to VPK creates the requisite charge-trapping environment [2].

Resistive memory ON/OFF ratio Charge trapping

HOMO Energy Level and Charge-Trap Depth: OXD vs. BOXD Analog for Memory Retention

In a systematic comparison of oxadiazole acceptor monomers, the OXD-based copolymer P(VPK₈OXD₂) exhibited a slightly lower (deeper) HOMO energy level than the BOXD-based analog P(VPK₈BOXD₂), where BOXD is 2-(4-vinylbiphenyl)-5-(4-phenyl)-1,3,4-oxadiazole with extended π-conjugation [1]. This deeper HOMO of OXD resulted in a longer charge-retention time in the memory device: the OXD-containing device stored trapped charge for a longer period before spontaneous back-transfer occurred [1]. This finding indicates that the simpler OXD structure (single phenyl on both sides of the oxadiazole) provides superior trap depth compared to the more synthetically complex, extended-conjugation BOXD analog [1]. The POXD homopolymer has been independently measured with a HOMO of −6.08 eV by cyclic voltammetry, confirming its deep-lying HOMO suitable for hole trapping in non-volatile memory architectures [2].

HOMO energy level Charge trap depth Memory retention

Photonic Transistor Memory ION/IOFF Ratio: PFO-b-POXD Block Copolymer Electret vs. PFO Homopolymer and PFO-b-PS

Poly(9,9-dioctylfluorene)-block-poly(vinylphenyl oxadiazole) (PFO-b-POXD) conjugated block copolymers were employed as electret layers in photonic field-effect transistor (FET) memory devices with an n-type semiconducting channel [1]. By optimizing the POXD block content, the device achieved a bistable memory ION/IOFF ratio of approximately 10⁵ after 10⁴ seconds, indicating excellent long-term charge-storage stability and data discernibility [1]. Comparative devices using PFO homopolymer or PFO-b-polystyrene (PFO-b-PS) as the electret showed inferior memory performance, confirming that the oxadiazole-containing POXD block is essential for efficient charge trapping and photoinduced recovery [1]. The POXD block's deep HOMO and LUMO levels serve as the charge-storage element, while the PFO block provides the photoactive channel for optical erasing [2].

Photonic memory Block copolymer electret ION/IOFF ratio

Recommended Procurement Scenarios for 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole Based on Verified Differentiation Evidence


Solution-Processable Bipolar Copolymer Hole-Transport Layers for AlQ₃-Based OLEDs

When procuring materials for solution-processed heterojunction OLED hole-transport layers, this monomer enables copolymerization with arylamine vinyl comonomers (e.g., MeONPA) to produce charge-balanced, hole-limiting HTLs. At the optimized 82/18 MeONPA/OXA molar ratio, devices achieve 4.2 cd/A current efficiency and ~24,000 cd/m² luminance—a 20% efficiency improvement and 3.6× luminance enhancement over the homopolymer HTL without OXA [1]. The covalently incorporated oxadiazole units suppress cationic AlQ₃⁺ degradation, extending device operational lifetime . This scenario is directly supported by the heterojunction OLED evidence in Section 3.

Donor–Acceptor Random Copolymers for Volatile SRAM Resistive Memory Devices

For non-volatile or volatile resistive memory R&D, the OXD monomer can be copolymerized with carbazole-based donor monomers (e.g., VPK) via NMRP to produce random copolymers with precisely tunable donor/acceptor ratios. The P(VPK₈OXD₂) composition yields volatile SRAM behavior with an ON/OFF current ratio of 10⁴–10⁵, over 10⁷ read-pulse endurance, and >1-hour retention [1]. The OXD unit provides the electron-accepting, charge-trapping site essential for bistable switching, while the vinyl functionality allows ratio optimization without phase separation [1].

Rod–Coil Block Copolymer Electrets for Photonic FET Memory with Optical Erasing

Procurement for photonic memory programs can leverage this monomer to synthesize PFO-b-POXD rod–coil block copolymers via GRIM/ATRP sequential polymerization. The resulting electret layer, when integrated into an n-channel FET, delivers an ION/IOFF ratio of ~10⁵ after 10⁴ seconds with UV-photoinduced recovery (optical erasing) [1]. This photo-erasable memory functionality is inaccessible with small-molecule oxadiazoles and represents a distinct application frontier uniquely enabled by the polymerizable vinyl group.

Systematic Comparison of Charge-Trap Depth Between Vinyl-Oxadiazole Acceptor Monomers in Memory Devices

When evaluating commercially available vinyl-oxadiazole monomers for memory-device acceptor units, the OXD monomer (CAS 17252-75-4) provides deeper charge trapping and longer retention than the extended-conjugation BOXD analog (2-(4-vinylbiphenyl)-5-(4-phenyl)-1,3,4-oxadiazole), as demonstrated by direct head-to-head comparison in P(VPK₈OXD₂) vs. P(VPK₈BOXD₂) devices [1]. This makes OXD the preferred choice for applications prioritizing data retention over extended π-conjugation effects.

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